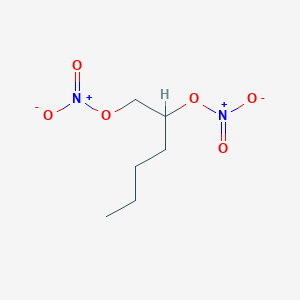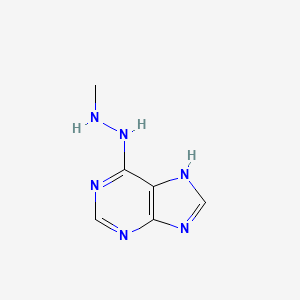
1-methyl-2-(7H-purin-6-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 6-(2-methylhydrazinyl)-: is a chemical compound with the molecular formula C6H8N6 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 6-(2-methylhydrazinyl)- typically involves the reaction of purine derivatives with methylhydrazine. One common method includes the following steps:
Starting Material: Purine or a purine derivative.
Reagent: Methylhydrazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: While specific industrial production methods for 9H-Purine, 6-(2-methylhydrazinyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Purine, 6-(2-methylhydrazinyl)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It can be used to investigate the function of purine derivatives in cellular processes and to develop new biochemical assays .
Medicine: In medicinal chemistry, 9H-Purine, 6-(2-methylhydrazinyl)- is explored for its potential as a therapeutic agent. It has shown promise in preliminary studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 9H-Purine, 6-(2-methylhydrazinyl)- involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in key biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Diamine-9H-purine derivatives: These compounds have similar structures but different functional groups, which can lead to variations in their biological activity and chemical reactivity.
2-Amino-9H-purine: This compound is another purine derivative with distinct properties and applications.
Uniqueness: 9H-Purine, 6-(2-methylhydrazinyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6288-87-5 |
|---|---|
Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
1-methyl-2-(7H-purin-6-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-7-12-6-4-5(9-2-8-4)10-3-11-6/h2-3,7H,1H3,(H2,8,9,10,11,12) |
InChI Key |
RHWWXMWLTFRHKT-UHFFFAOYSA-N |
Canonical SMILES |
CNNC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



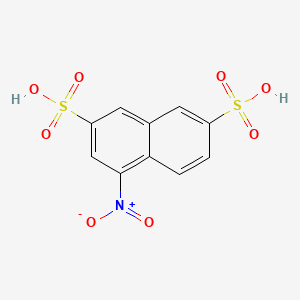



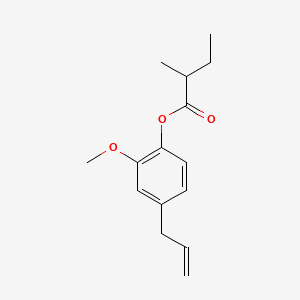

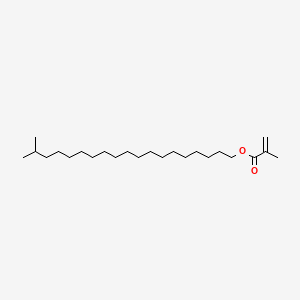
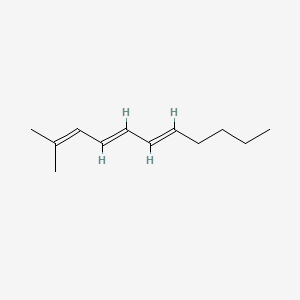
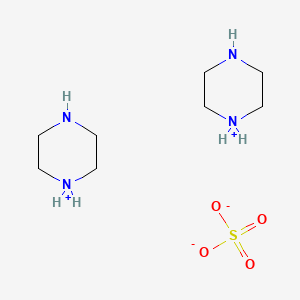
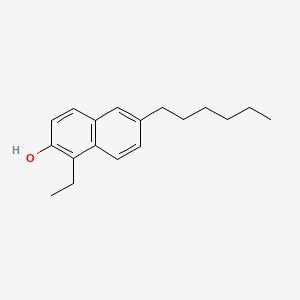
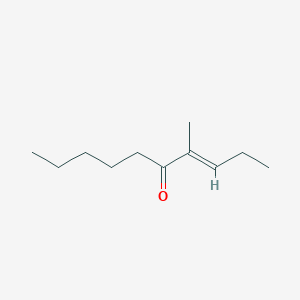
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
